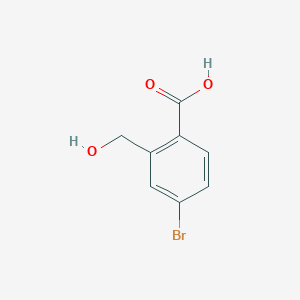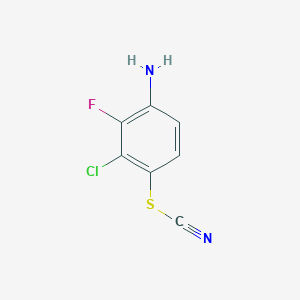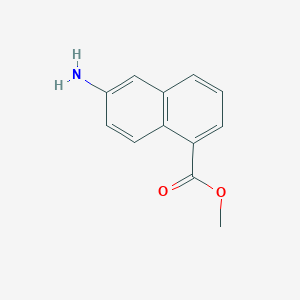
6-氨基-1-萘甲酸甲酯
描述
科学研究应用
聚合物合成
- 6-氨基-1-萘甲酸甲酯因其在聚合物合成中的潜力而受到研究。Mikami 等人 (2011) 的一项研究描述了在链增长缩聚反应中使用 6-(N-取代-氨基)-2-萘甲酸酯来制备低多分散性的聚(萘甲酸酰胺) Mikami 等人(2011)。
医学影像和诊断
- 在医学影像中,6-氨基-1-萘甲酸甲酯的衍生物已用于诊断阿尔茨海默病。Shoghi-Jadid 等人 (2002) 开发了一种化合物 ([18F]FDDNP),该化合物可与大脑中的神经纤维缠结和β-淀粉样蛋白斑块结合,可通过正电子发射断层扫描显现 Shoghi-Jadid 等人(2002)。
荧光探针
- 该化合物已被用于创建用于研究 β-淀粉样蛋白的荧光探针。Fa 等人 (2015) 的一项研究合成了一种特定的荧光探针,该探针显示出对 β-淀粉样蛋白聚集体的高结合亲和力,有助于阿尔茨海默病的诊断 Fa 等人(2015)。
化学反应性研究
- 它的反应性已在各种化学背景下得到探索。Havlík 等人 (2023) 研究了 6-氨基-2-萘甲酸甲酯与甲醛和多聚甲醛的反应,提供了对其化学行为的见解。
光转换和能量转移
- 它还被研究用于光转换和能量转移应用。Jullien 等人 (1996) 研究了具有萘酰发色团的 β-环糊精衍生物,用于光转换系统中的高效能量转移 Jullien 等人(1996)。
偶极矩分析
- Fujita 等人 (1967) 报道了 1-萘甲酸甲酯等衍生物的偶极矩,为理解分子结构和相互作用提供了有价值的数据 Fujita 等人(1967)。
手性识别
- 6-氨基-1-萘甲酸甲酯衍生物已用于手性识别研究。Pietraszkiewicz 等人 (1998) 发现手性萘-18-冠-6 对氨基酸显示出显着的手性识别,这对于化学和药物应用非常重要 Pietraszkiewicz 等人(1998)。
染色性能
- 该化合物已在染色性能和光谱方面进行了探索。Hosseinnezhad 等人 (2017) 的一项研究重点关注基于萘二酰亚胺的酸性染料,包括 6-氨基-1-萘甲酸甲酯衍生物 Hosseinnezhad 等人(2017)。
抗生素合成
- 在抗生素合成中,Sthapit 等人 (2004) 详细介绍了使用聚酮化合物合成途径(包括 6-氨基-1-萘甲酸甲酯的衍生物)来合成新卡奇霉素中的萘酸部分 Sthapit 等人(2004)。
安全和危害
属性
IUPAC Name |
methyl 6-aminonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYDTHCTQTDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647597 | |
| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91569-20-9 | |
| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)

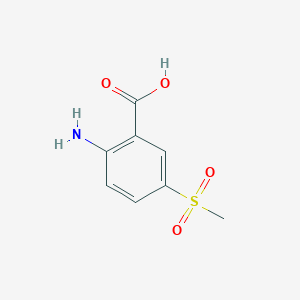
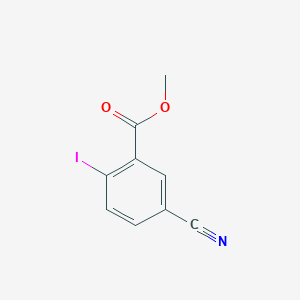

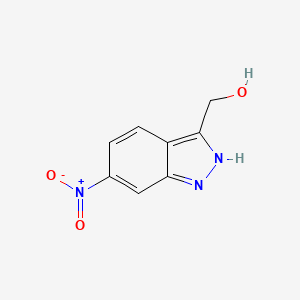

![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)
![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)
